

# ANG1005 for Leptomeningeal Carcinomatosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ANG1005**, a novel peptide-drug conjugate, and its application in the research and treatment of leptomeningeal carcinomatosis. This document consolidates key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying mechanisms of action and study designs.

# **Core Concept: Overcoming the Blood-Brain Barrier**

Leptomeningeal carcinomatosis is a devastating complication of cancer characterized by the dissemination of malignant cells to the leptomeninges and the cerebrospinal fluid (CSF).[1][2] [3][4][5] The treatment of this condition is significantly hampered by the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB), which prevent most chemotherapeutic agents from reaching the central nervous system (CNS) in therapeutic concentrations.[6][7]

ANG1005 is a novel therapeutic designed to overcome this challenge.[6][8] It is a peptide-drug conjugate consisting of three molecules of the cytotoxic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide.[6][8][9] This design leverages the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1) transport system, which is highly expressed on the endothelial cells of the BBB and cancer cells, to facilitate the transport of ANG1005 into the CNS.[6][7][9][10][11]



#### **Mechanism of Action**

**ANG1005**'s mechanism of action involves a multi-step process to deliver paclitaxel to cancer cells within the CNS.

- Systemic Administration and BBB Transport: Following intravenous administration, ANG1005 circulates in the bloodstream. The Angiopep-2 moiety of ANG1005 binds to LRP1 receptors on the surface of the brain capillary endothelial cells.[6][9] This binding initiates receptor-mediated transcytosis, a process that actively transports ANG1005 across the BBB and into the brain parenchyma.[6][7] This mechanism allows ANG1005 to bypass the P-glycoprotein (P-gp) efflux pump, which is a major mechanism of resistance for paclitaxel.[12][13]
- Penetration into Cancer Cells: LRP1 is also overexpressed on various tumor cells, including
  those in brain metastases and leptomeningeal carcinomatosis.[6][10] Once in the CNS,
  ANG1005 binds to LRP1 on the surface of cancer cells, leading to its internalization via
  endocytosis.[6]
- Intracellular Drug Release and Action: Inside the cancer cell, the ester linkages connecting
  paclitaxel to Angiopep-2 are cleaved by lysosomal esterases.[6] This releases the paclitaxel
  molecules, which can then exert their cytotoxic effect by stabilizing microtubules, leading to
  cell cycle arrest and apoptosis.[7]



Click to download full resolution via product page

Diagram 1: ANG1005 Mechanism of Action

#### **Preclinical Research Data**



Preclinical studies have demonstrated the superior ability of **ANG1005** to penetrate the brain and exert anti-tumor activity compared to paclitaxel alone.

## **Brain Uptake Studies**

In situ brain perfusion studies in rodents have been instrumental in quantifying the brain uptake of **ANG1005**. These experiments involve perfusing the brain with a solution containing radiolabeled **ANG1005** or paclitaxel and measuring the amount of radioactivity that enters the brain parenchyma.

| Compound                 | Brain Influx (Kin)<br>(mL/s/g) | Fold Increase vs.<br>Paclitaxel | Reference |
|--------------------------|--------------------------------|---------------------------------|-----------|
| 125I-ANG1005             | 7.3 ± 0.2 x 10-3               | 86-fold                         |           |
| 3H-paclitaxel            | 8.5 ± 0.5 x 10-5               | -                               |           |
| 125I-ANG1005 (in vivo)   | -                              | 4- to 54-fold                   | _         |
| 14C-paclitaxel (in vivo) | -                              | -                               | _         |

Table 1: Comparative Brain Uptake of ANG1005 and Paclitaxel

### In Vitro Cytotoxicity

The cytotoxic activity of **ANG1005** has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate that **ANG1005** retains a potent antineoplastic activity comparable to that of paclitaxel.

| Cell Line | Tumor Type                       | ANG1005 IC50<br>(nM) | Paclitaxel IC50<br>(nM) | Reference |
|-----------|----------------------------------|----------------------|-------------------------|-----------|
| U87 MG    | Glioblastoma                     | 2.7                  | 1.5                     | [6]       |
| NCI-H460  | Non-small cell<br>lung carcinoma | 8.3                  | 3.2                     | [6]       |



Table 2: In Vitro Cytotoxicity of ANG1005 and Paclitaxel

# Clinical Research in Leptomeningeal Carcinomatosis

A key clinical investigation of **ANG1005** in leptomeningeal carcinomatosis was a multicenter, open-label Phase II study (NCT02048059).[8] This study enrolled patients with recurrent brain metastases from breast cancer, including a subset with leptomeningeal carcinomatosis.[8]

#### **Study Design and Methodology**

The study aimed to evaluate the efficacy, safety, and tolerability of **ANG1005** in this patient population.

- Patient Population: Adult patients with measurable recurrent brain metastases from breast cancer, with or without leptomeningeal carcinomatosis.
- Treatment Regimen: ANG1005 was administered intravenously at a dose of 600 mg/m<sup>2</sup> every 3 weeks.
- Primary Endpoint: The primary endpoint was the intracranial objective response rate (iORR) based on CNS RECIST 1.1 criteria.
- Secondary Endpoints: Secondary endpoints included extracranial response (RECIST 1.1), progression-free survival (PFS), and overall survival (OS).





Click to download full resolution via product page

Diagram 2: Phase II Clinical Trial Workflow (NCT02048059)

# **Clinical Efficacy in Leptomeningeal Carcinomatosis**

The study demonstrated notable clinical activity of **ANG1005** in the subset of patients with leptomeningeal carcinomatosis.



| Parameter                           | Value                        | Reference |
|-------------------------------------|------------------------------|-----------|
| Number of Patients (LC Subset)      | 28                           |           |
| Intracranial Disease Control        | 79%                          | [1]       |
| Median Overall Survival (OS)        | 8.0 months (95% CI, 5.4-9.4) | [2]       |
| Historical Median OS<br>(Untreated) | 2 months                     | [2]       |
| Historical Median OS (Treated)      | 3-4 months                   |           |

Table 3: Efficacy of ANG1005 in the Leptomeningeal Carcinomatosis Subset

## **Overall Clinical Response and Safety**

Across the entire study population of patients with brain metastases, **ANG1005** showed a manageable safety profile and evidence of anti-tumor activity both intracranially and extracranially.

| Parameter                                          | Intracranial | Extracranial | Reference |
|----------------------------------------------------|--------------|--------------|-----------|
| Patient Benefit (Stable Disease or Better)         | 77%          | 86%          | [6]       |
| Objective Response Rate (Investigator Assessed)    | 15%          | -            | [6]       |
| Objective Response<br>Rate (Independent<br>Review) | 8%           | -            | [6]       |

Table 4: Overall Response in the Phase II Study of **ANG1005** 

The safety profile of **ANG1005** was reported to be similar to that of paclitaxel, with myelosuppression being the most common toxicity.[8]



## **Experimental Protocols**

Detailed, step-by-step protocols for the synthesis and evaluation of **ANG1005** are proprietary. However, based on published literature, the following outlines the general methodologies employed.

### **ANG1005** Synthesis and Conjugation

The synthesis of ANG1005 involves a multi-step chemical process.[6]

- Activation of Paclitaxel: Paclitaxel is first reacted with succinic anhydride to form 2'-succinyl-paclitaxel. This intermediate is then activated with N-hydroxysuccinimide (NHS) to create 2'-succinyl-NHS-paclitaxel.
- Conjugation to Angiopep-2: The activated paclitaxel is then conjugated to the Angiopep-2
  peptide. The reaction is performed in a solution of dimethyl sulfoxide (DMSO) and Ringer's
  solution at a controlled pH and temperature.[6] The amino groups on the Angiopep-2 peptide
  react with the NHS ester of paclitaxel to form stable amide bonds, resulting in the ANG1005
  conjugate with three paclitaxel molecules per peptide.[6]
- Purification and Analysis: The final product is purified using techniques such as highperformance liquid chromatography (HPLC) to ensure high purity and is characterized to confirm its structure.[6]

#### In Situ Brain Perfusion

This technique is used to measure the transport of substances across the BBB in rodents.[6] [12]

- Animal Preparation: Anesthetized rodents are surgically prepared to isolate the carotid artery for perfusion.
- Perfusion: A perfusion fluid containing the radiolabeled compound (e.g., 125I-ANG1005 or 3H-paclitaxel) is infused into the carotid artery at a constant rate.[6][12]
- Washout: After a set perfusion time, the brain is flushed with a tracer-free solution to remove the compound from the cerebral vasculature.



• Sample Collection and Analysis: The brain is then harvested, and the amount of radioactivity in the brain parenchyma is measured using a gamma or beta counter.[6][12] The brain influx coefficient (Kin) is calculated to quantify the rate of transport across the BBB.

#### In Vitro Cytotoxicity Assay

The anti-proliferative activity of **ANG1005** is assessed using cell-based assays.[6]

- Cell Culture: Human cancer cell lines are cultured in 96-well plates.[6]
- Drug Incubation: The cells are incubated with varying concentrations of ANG1005 or paclitaxel for a specified period (e.g., 48 hours).
- Cell Viability Assessment: Cell viability is measured using methods such as the [3H]thymidine incorporation assay, which quantifies DNA synthesis as a measure of cell proliferation.[6]
- IC50 Determination: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[6]

#### **Conclusion and Future Directions**

**ANG1005** represents a promising strategy for the treatment of leptomeningeal carcinomatosis by effectively delivering paclitaxel across the blood-brain barrier. The preclinical data demonstrates significantly enhanced brain uptake, and the Phase II clinical trial has shown encouraging signs of clinical activity and a manageable safety profile in a heavily pre-treated patient population with a high unmet medical need.

Future research should focus on:

- Identifying predictive biomarkers to select patients most likely to respond to ANG1005.
- Exploring combination therapies to enhance the efficacy of ANG1005.
- Conducting larger, randomized controlled trials to definitively establish the clinical benefit of ANG1005 in leptomeningeal carcinomatosis.



This technical guide provides a comprehensive foundation for researchers and drug development professionals working on advancing therapies for CNS malignancies. The data and methodologies presented herein should serve as a valuable resource for the continued investigation and development of **ANG1005** and similar brain-penetrant therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Targeting metastatic breast cancer with ANG1005, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical protocol: Feasibility of evaluating abemaciclib neuropharmacokinetics of diffuse midline glioma using intratumoral microdialysis | PLOS One [journals.plos.org]
- 4. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. OS7.2 A Phase II Study of ANG1005, a novel BBB/BCB Penetratant Taxane in Patients with Recurrent Brain Metastases and Leptomeningeal Carcinomatosis from Breast Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANG1005, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]



- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ANG1005 for Leptomeningeal Carcinomatosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858675#ang1005-for-leptomeningeal-carcinomatosis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com